Fluorescein sodium

Overview

Description

Fluorescein sodium is a synthetic organic compound and a derivative of fluorescein. It is widely used as a fluorescent tracer in various scientific and medical applications. The compound is known for its bright green fluorescence when exposed to ultraviolet or blue light. This compound is commonly used in ophthalmology, optometry, and various diagnostic procedures due to its ability to highlight structures and fluids in the body.

Mechanism of Action

Target of Action

Uranine, also known as Soluble fluorescein or Fluorescein sodium, is primarily used as a tracer in various fields. In the oil and gas industry, it’s used to estimate residual oil saturation, indicate the location and orientation of fractures in tight reservoirs, identify and mark the direction of fluid flow in fractured deposits, locate faults and discontinuities, and measure fluid movement in injection wells during drilling . In hydrology, it’s used to locate leaks, check for leaks and determine water flow routes, and assess the impact of landfills on soil and groundwater quality .

Mode of Action

Uranine interacts with its targets by behaving in a mechanically similar manner to the tested substance, such as formation waters, oil, or gas . It significantly differs from them in terms of chemical properties, making it possible to identify them . Uranine dissolves easily in aqueous alkaline solutions as an ocular revealing agent, reacts to cobalt blue light at 465 to 490 nm, and fluoresces as brilliant green at 520 to 530 nm .

Pharmacokinetics

Approximately 80% of Uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours . These ADME properties impact the bioavailability of Uranine, allowing it to be used effectively as a tracer in various applications.

Result of Action

The primary result of Uranine’s action is its ability to act as a tracer. When used in this capacity, it allows scientists and researchers to track the movement of other substances, such as formation waters, oil, or gas . This can provide valuable information about the behavior of these substances in various environments.

Action Environment

The action, efficacy, and stability of Uranine can be influenced by several environmental factors. For instance, Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . Furthermore, its fluorescence measurements can be influenced by microorganisms and/or if fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater . Additionally, fundamental problems encountered in the use of Uranine are its instability and decomposition under the influence of heat, salinity, and the pH and composition of the solution in which it occurs .

Biochemical Analysis

Biochemical Properties

Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed that uranine could potentially be degraded by microorganisms . Moreover, fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater could influence uranine measurements in groundwater investigations .

Cellular Effects

Uranine has significant effects on various types of cells and cellular processes. Approximately 80% of uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .

Molecular Mechanism

Uranine’s mechanism of action is primarily based on its fluorescence properties. This molecule’s fluorescence is highly strong; peak excitation occurs at 494 nm and peak emission occurs at 521 nm . At 460 nm, uranine exhibits an isosbestic point (equivalent absorption for all pH levels) .

Temporal Effects in Laboratory Settings

In laboratory experiments, uranine solutions have been known to occasionally show unpredictable flow behaviors . This could be due to the possible effect of light-induced density change .

Dosage Effects in Animal Models

While specific studies on the dosage effects of uranine in animal models are limited, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Uranine is involved in pyrimidine metabolism . It has been shown that active pyrimidine metabolism correlates with higher regenerative capacity .

Transport and Distribution

Uranine is used extensively as a diagnostic tool in the field of ophthalmology and optometry, where topical uranine is used in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in the oil and gas industry as a tracer to estimate residual oil saturation, to indicate the location and orientation of fractures in tight reservoirs, to identify and mark the direction of fluid flow in fractured deposits, to locate faults and discontinuities, and to measure fluid movement in injection wells during drilling .

Subcellular Localization

Specific studies on the subcellular localization of uranine are limited. The subcellular localization of RNA and other molecules plays an important role in cell growth and development, cell differentiation, and inflammation, cell signal transduction, and transcriptional regulation . Similar principles may apply to the subcellular localization of uranine.

Preparation Methods

Synthetic Routes and Reaction Conditions

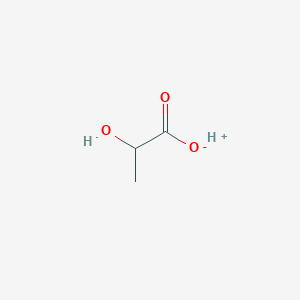

Fluorescein sodium is synthesized through the condensation of resorcinol and phthalic anhydride. The reaction typically involves heating the mixture to around 195 degrees Celsius in the presence of a catalyst such as zinc chloride. The resulting product is then purified through several steps, including precipitation, filtration, and recrystallization, to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous purification systems to ensure high yield and purity. The compound is then formulated into various forms, such as injectable solutions, topical solutions, and dye-impregnated paper strips .

Chemical Reactions Analysis

Types of Reactions

Fluorescein sodium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form fluorescein.

Reduction: The compound can be reduced to form leucofluorescein, which is non-fluorescent.

Substitution: Various substituents can be introduced into the this compound molecule to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Fluorescein

Reduction: Leucofluorescein

Substitution: Various substituted fluorescein derivatives

Scientific Research Applications

Fluorescein sodium has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.

Biology: Employed in cell biology to stain cells and tissues for fluorescence microscopy.

Medicine: Widely used in ophthalmology for diagnosing corneal abrasions, ulcers, and retinal disorders.

Industry: Utilized in environmental studies to trace water flow and detect leaks in systems.

Comparison with Similar Compounds

Similar Compounds

Eosin Y: A red dye derived from fluorescein through bromination.

Rose Bengal: Another derivative of fluorescein, used in diagnostic procedures.

Rhodamine B: A fluorescent dye with similar applications but different spectral properties.

Uniqueness of Fluorescein Sodium

This compound is unique due to its high fluorescence intensity, water solubility, and safety profile. Unlike other dyes, it is widely used in medical diagnostics due to its minimal toxicity and rapid excretion from the body .

Properties

IUPAC Name |

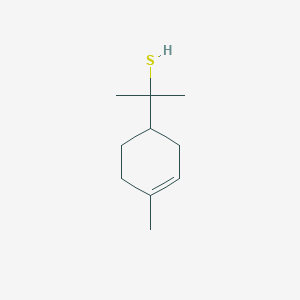

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)